

chirality and stereoisomers of 5-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-1,3-cyclohexadiene

Cat. No.: B13827064

[Get Quote](#)

An In-Depth Technical Guide to the Chirality and Stereoisomers of **5-Methyl-1,3-cyclohexadiene**

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional geometry is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity. A significant number of pharmaceuticals are chiral compounds, with often only one enantiomer (one of the mirror-image isomers) providing the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[1][2][3]

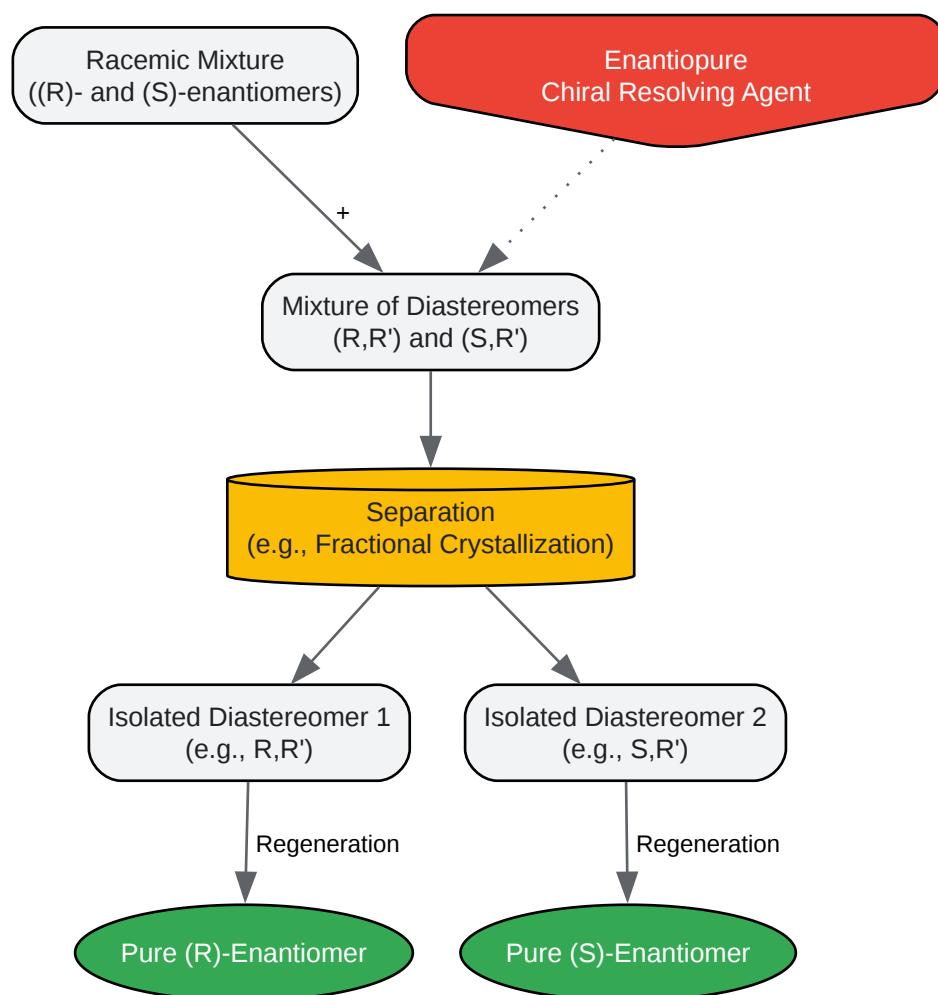
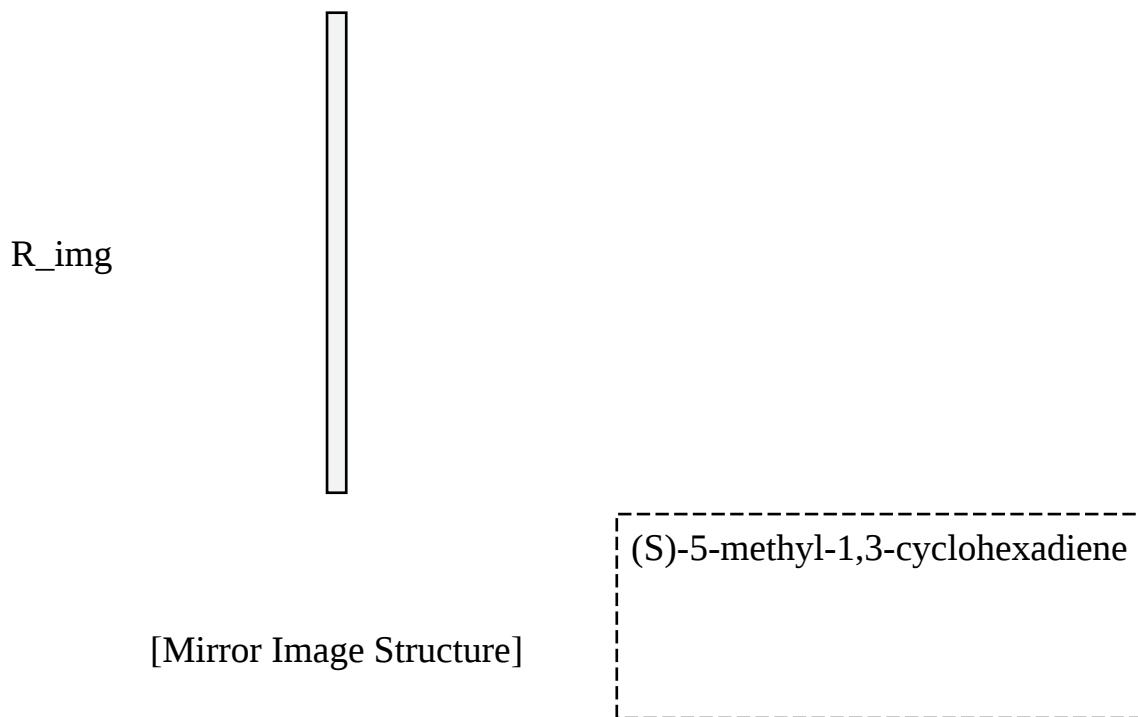
5-Methyl-1,3-cyclohexadiene is a cyclic diene that serves as a valuable building block in organic synthesis. Its structure contains a stereogenic center, rendering it chiral and endowing it with the potential to be a powerful tool in the asymmetric synthesis of complex molecules. This guide provides a comprehensive technical exploration of the chirality, stereoisomerism, synthesis, resolution, and characterization of **5-Methyl-1,3-cyclohexadiene**, tailored for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Stereoisomerism

5-Methyl-1,3-cyclohexadiene is a hydrocarbon with the molecular formula C_7H_{10} and a molecular weight of approximately 94.15 g/mol .[4][5][6] The core of the molecule is a six-

membered ring containing two conjugated double bonds. The key to its stereochemistry lies at the 5th position of the ring.

The Chiral Center



The carbon atom at position 5 is sp^3 -hybridized and is bonded to four different groups:

- A methyl group (-CH₃)
- A hydrogen atom (-H)
- A carbon atom that is part of a double bond (-C=C-)
- A methylene group within the ring (-CH₂-)

This substitution pattern makes the C5 carbon a stereogenic center, or chiral center.

Consequently, **5-Methyl-1,3-cyclohexadiene** exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as **(R)-5-methyl-1,3-cyclohexadiene** and **(S)-5-methyl-1,3-cyclohexadiene**.^{[4][7]}

Diagram: Enantiomers of 5-Methyl-1,3-cyclohexadiene

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the resolution of enantiomers via diastereomer formation.

Asymmetric Synthesis

A more efficient and modern approach is asymmetric synthesis, which creates a predominance of one enantiomer directly. [8] This is typically achieved using a chiral catalyst or auxiliary that influences the stereochemical outcome of the reaction. For cyclic dienes, methods like organocatalytic Diels-Alder reactions or transition-metal-catalyzed processes can be employed to construct the chiral ring system enantioselectively. [9][10][11]

Part 3: Analysis and Characterization of Stereoisomers

Once an enantiomerically enriched sample is obtained, its identity and purity must be confirmed.

Chiroptical Properties

Enantiomers are distinguished by their interaction with plane-polarized light.

- Optical Rotation: One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. This is measured using a polarimeter. The specific rotation $[\alpha]$ is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).
- Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.

Determination of Enantiomeric Purity

The most crucial analytical task is to determine the enantiomeric excess (ee), which quantifies the purity of the sample.

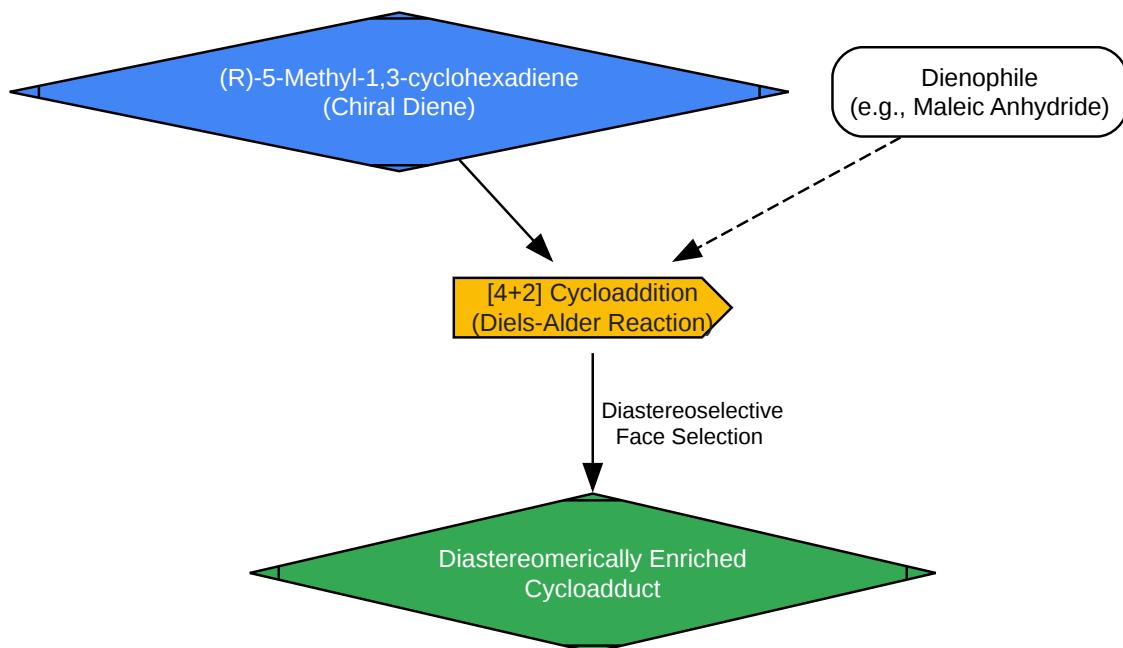
- Chiral Chromatography (HPLC & GC): This is the gold standard method. The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. The relative area of the two peaks in the resulting chromatogram allows for precise calculation of the enantiomeric excess.

Experimental Protocol: Analytical Chiral HPLC Method Development

- Column Selection: Choose a chiral column based on the analyte's structure. Polysaccharide-based columns (e.g., Chiralcel OD, Chiraldex AD) are often a good starting point for neutral hydrocarbons.
- Mobile Phase Screening: Begin with a simple mobile phase, typically a mixture of hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. Screen different ratios (e.g., 99:1, 95:5, 90:10 Hexane:IPA).
- Flow Rate and Temperature Optimization: Use a standard flow rate (e.g., 1.0 mL/min) and ambient temperature. These parameters can be adjusted to improve peak shape and resolution.
- Detection: Use a UV detector, typically at a wavelength where the diene absorbs (e.g., ~260 nm).
- Analysis: Inject the racemic mixture to identify the retention times of both enantiomers. Subsequently, inject the resolved sample to determine the peak areas for the major and minor enantiomers.
- Calculation: Calculate the enantiomeric excess using the formula: $ee (\%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100$

Data Presentation: Physicochemical Properties

Property	(R)-5-methyl-1,3-cyclohexadiene	(S)-5-methyl-1,3-cyclohexadiene	Racemic 5-methyl-1,3-cyclohexadiene
IUPAC Name	(5R)-5-methylcyclohexa-1,3-diene [7]	(5S)-5-methylcyclohexa-1,3-diene	5-methylcyclohexa-1,3-diene [6]
CAS Number	78939-20-5 [4]	Not individually listed	19656-98-5 [5][6]
Molecular Formula	C ₇ H ₁₀ [4][5]	C ₇ H ₁₀	C ₇ H ₁₀
Molecular Weight	94.15 g/mol [4][7]	94.15 g/mol	94.15 g/mol
Specific Rotation [α]	Opposite in sign, equal in magnitude	Opposite in sign, equal in magnitude	0°


Part 4: Applications in Drug Development and Synthesis

The true value of enantiopure **5-Methyl-1,3-cyclohexadiene** lies in its application as a chiral building block. The stereocenter within the molecule can be used to control the formation of new stereocenters in subsequent reactions, a process known as stereocontrol.

The Diels-Alder Reaction

The conjugated diene system of **5-Methyl-1,3-cyclohexadiene** makes it an ideal substrate for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. [12] When an enantiopure diene is used, the existing stereocenter at C5 can direct the approach of the dienophile, leading to the preferential formation of one diastereomer of the product. This diastereoselectivity is crucial for building the complex, multi-stereocenter frameworks found in many natural products and pharmaceutical agents. [13]

Diagram: Stereoselective Diels-Alder Reaction

[Click to download full resolution via product page](#)

Caption: Use of a chiral diene to achieve a diastereoselective Diels-Alder reaction.

This control over stereochemistry is essential in drug development. The synthesis of a single, desired stereoisomer of a drug candidate is now a regulatory expectation, as different stereoisomers can have vastly different pharmacokinetic and pharmacodynamic profiles.

[3]Using chiral synthons like enantiopure **5-Methyl-1,3-cyclohexadiene** allows for more efficient and predictable synthetic routes to these complex target molecules, reducing the need for difficult late-stage resolutions and minimizing the waste associated with discarding an unwanted enantiomer. [14]

Conclusion

5-Methyl-1,3-cyclohexadiene is more than a simple cyclic hydrocarbon; it is a chiral molecule whose stereoisomers serve as potent building blocks in asymmetric synthesis. Understanding its fundamental chirality, the methods for its synthesis and resolution, and the analytical techniques for its characterization is critical for its effective application. For researchers in drug discovery and organic synthesis, enantiopure (R)- and (S)-**5-methyl-1,3-cyclohexadiene**

represent valuable tools for the stereocontrolled construction of complex molecular architectures, ultimately enabling the development of safer and more effective therapeutic agents.

References

- National Institute of Standards and Technology (NIST). **(R)-5-methyl-1,3-cyclohexadiene.** NIST Chemistry WebBook. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). 1,3-Cyclohexadiene, 5-methyl-. NIST Chemistry WebBook. [\[Link\]](#)
- Stenutz. **5-methyl-1,3-cyclohexadiene.** [\[Link\]](#)
- National Center for Biotechnology Information. **(r)-5-Methyl-1,3-cyclohexadiene.** PubChem Compound Summary. [\[Link\]](#)
- National Center for Biotechnology Information. 5-Methylcyclohexa-1,3-diene. PubChem Compound Summary. [\[Link\]](#)
- LookChem. **5-Methyl-1,3-cyclohexadiene.** [\[Link\]](#)
- Wikipedia. Chiral resolution. [\[Link\]](#)
- National Center for Biotechnology Information. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. [\[Link\]](#)
- National Center for Biotechnology Information.
- Chiralpedia. Part 6: Resolution of Enantiomers. [\[Link\]](#)
- Chemistry LibreTexts. 6.
- Cheméo. Chemical Properties of 1,3-Cyclohexadiene, 5-methyl- (CAS 19656-98-5). [\[Link\]](#)
- Wikipedia. Elias James Corey. [\[Link\]](#)
- ACS Publications. Rhodium(I)
- ResearchGate. Diastereoselective synthesis of chiral 1,3-cyclohexadienals. [\[Link\]](#)
- National Center for Biotechnology Information
- Penn State Research Database.
- MDPI.
- Royal Society of Chemistry. Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. [\[Link\]](#)
- National Center for Biotechnology Information. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. [\[Link\]](#)
- National Center for Biotechnology Information. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [\[Link\]](#)
- National Center for Biotechnology Information.

- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [\[Link\]](#)
- PubMed Central. The significance of chirality in contemporary drug discovery-a mini review. [\[Link\]](#)
- National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Chiral Drugs: An Overview - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 3. The Significance of Chirality in Drug Design and Development - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 4. (R)-5-methyl-1,3-cyclohexadiene [\[webbook.nist.gov\]](#)
- 5. 1,3-Cyclohexadiene, 5-methyl- [\[webbook.nist.gov\]](#)
- 6. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 7. (r)-5-Methyl-1,3-cyclohexadiene | C7H10 | CID 12599171 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 8. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 9. [pubs.acs.org](#) [\[pubs.acs.org\]](#)
- 10. [researchgate.net](#) [\[researchgate.net\]](#)
- 11. Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - Organic & Biomolecular Chemistry (RSC Publishing) [\[pubs.rsc.org\]](#)
- 12. [pdf.benchchem.com](#) [\[pdf.benchchem.com\]](#)
- 13. Elias James Corey - Wikipedia [\[en.wikipedia.org\]](#)

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [chirality and stereoisomers of 5-Methyl-1,3-cyclohexadiene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13827064#chirality-and-stereoisomers-of-5-methyl-1-3-cyclohexadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com